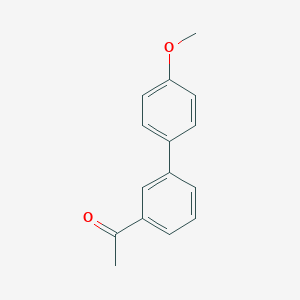

1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Description

BenchChem offers high-quality 1-(4'-Methoxy-biphenyl-3-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Methoxy-biphenyl-3-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[3-(4-methoxyphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(17-2)9-7-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQCXCHDEAQCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408362 | |

| Record name | 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182169-63-7 | |

| Record name | 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(4'-Methoxy-biphenyl-3-yl)-ethanone chemical properties

An In-depth Technical Guide to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (CAS: 182169-63-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a specialized chemical intermediate. The guide delves into its core chemical properties, logical synthesis strategies, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Core Compound Identification and Properties

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a bi-aryl ketone. Its structure features a biphenyl core, which is a common motif in medicinal chemistry, functionalized with a methoxy group and an acetyl group at specific positions. These functional groups serve as key handles for subsequent chemical modifications.

The definitive identifiers and computed physicochemical properties are summarized below, derived from authoritative chemical databases.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-[3-(4-methoxyphenyl)phenyl]ethanone | [1] |

| CAS Number | 182169-63-7 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC | [1] |

| InChIKey | KDQCXCHDEAQCRJ-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.2 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 226.099379685 Da | [1] |

| Complexity | 254 |[1] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of asymmetrically substituted biphenyls like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone requires a regioselective strategy. The most robust and widely adopted method for this class of compounds is the Suzuki-Miyaura cross-coupling reaction.

Recommended Pathway: Suzuki-Miyaura Cross-Coupling

Causality and Expertise: The Suzuki-Miyaura coupling is the preferred method due to its exceptional functional group tolerance, high yields, and, most critically, its precise control over regiochemistry. Unlike classical methods like Friedel-Crafts acylation, which would yield a complex mixture of isomers, the Suzuki coupling allows for the pre-functionalization of each aromatic ring, ensuring the C-C bond forms at the desired positions (in this case, between C3 of the ethanone-bearing ring and C1 of the methoxy-bearing ring).

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[2] Optimization of catalyst, base, and solvent may be required.

Reactants:

-

3-Acetylphenylboronic acid

-

4-Bromoanisole

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-acetylphenylboronic acid (1.1 eq) and 4-bromoanisole (1.0 eq).

-

Solvent & Base Addition: Add the chosen solvent system (e.g., Toluene:Ethanol, 4:1) and an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 eq).

-

Degassing: Purge the heterogeneous mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes while stirring to remove dissolved oxygen, which can deactivate the catalyst. This is a critical self-validating step; failure to deoxygenate will result in poor or no catalytic turnover.

-

Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) to the mixture under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (4-bromoanisole) is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid is purified by column chromatography on silica gel or by recrystallization to yield the final product, 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Analytical and Spectroscopic Profile

While specific experimental spectra for this exact isomer are not widely published in public databases, its structure allows for the confident prediction of key analytical signatures.

Table 3: Predicted Spectroscopic Features

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | -OCH₃ singlet | ~3.8 ppm | Protons of the methoxy group. |

| -C(O)CH₃ singlet | ~2.6 ppm | Protons of the acetyl methyl group. | |

| Aromatic protons | 7.0 - 8.0 ppm | Complex multiplet pattern from the two substituted aromatic rings. | |

| ¹³C NMR | Carbonyl carbon | >195 ppm | Characteristic shift for a ketone carbonyl. |

| Methoxy carbon | ~55 ppm | Carbon of the -OCH₃ group. | |

| Acetyl methyl carbon | ~26 ppm | Carbon of the -C(O)CH₃ group. | |

| Aromatic carbons | 114 - 160 ppm | Multiple signals corresponding to the 12 aromatic carbons. | |

| IR Spectroscopy | C=O stretch | 1675 - 1690 cm⁻¹ | Strong absorption characteristic of an aryl ketone. |

| C-O stretch | 1240 - 1260 cm⁻¹ | Characteristic of the aryl ether linkage. |

| | Aromatic C-H | 3000 - 3100 cm⁻¹ | Stretches associated with the aromatic rings. |

Utility in Drug Discovery and Chemical Synthesis

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is not typically an end-product but rather a versatile intermediate. Its value lies in the strategic placement of its functional groups, which allows for diverse synthetic elaborations.

-

Ketone Moiety: The acetyl group can be a site for nucleophilic additions, reductions to an alcohol, or conversion into other functional groups, enabling the extension of the molecular framework.

-

Methoxy Group: The ether can be cleaved to reveal a phenol, providing a site for introducing new substituents or for use as a hydrogen bond donor in biological interactions.

-

Biphenyl Core: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. This core can be further functionalized via electrophilic aromatic substitution.

Caption: Potential synthetic modifications of the core scaffold.

Safety and Handling

-

Hazard Profile: The specific toxicological properties of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone have not been extensively evaluated. It should be handled as a potentially hazardous substance.

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

-

Disclaimer: This is a general guideline. Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before handling.

References

-

PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

Sources

1-(4'-Methoxy-biphenyl-3-yl)-ethanone molecular weight

[2][3][4]

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a functionalized biphenyl scaffold frequently utilized as an intermediate in the synthesis of liquid crystals, non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors.[1][2][3][4] Unlike its para-substituted isomer (4-acetyl-4'-methoxybiphenyl), the meta-substitution of the acetyl group on the biphenyl core imparts unique steric and electronic properties, influencing metabolic stability and binding affinity in pharmacological targets.[1][2][3]

This guide provides a definitive technical profile for CAS 182169-63-7 , focusing on its molecular weight validation, robust synthesis via Suzuki-Miyaura cross-coupling, and analytical characterization.[1][2][3]

Table 1: Physicochemical Profile[2][3][4][5][6][7]

| Property | Value | Technical Note |

| IUPAC Name | 1-[3-(4-methoxyphenyl)phenyl]ethanone | Meta-acetyl substitution pattern.[1][2][3][4] |

| CAS Number | 182169-63-7 | Distinct from the para isomer (13021-18-6).[1][2][3][4] |

| Molecular Formula | C₁₅H₁₄O₂ | Degree of Unsaturation = 9.[1][2][3][4] |

| Average Molecular Weight | 226.27 g/mol | Used for stoichiometric calculations.[1][2][3][4] |

| Monoisotopic Mass | 226.09938 Da | Critical for High-Resolution Mass Spectrometry (HRMS).[1][2][3][4] |

| LogP (Predicted) | 3.2 ± 0.4 | Lipophilic; likely requires organic co-solvents for bioassays.[1][2][3][4] |

| Topological Polar Surface Area | 26.30 Ų | Suggests good membrane permeability (Lipinski compliant).[1][2][3][4] |

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most reliable route to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is the palladium-catalyzed cross-coupling of 3-bromoacetophenone with 4-methoxyphenylboronic acid .[1][2][3][4] This pathway is preferred over Friedel-Crafts acylation due to the latter's poor regioselectivity on biphenyl substrates.[1][2][3][4]

Core Logic & Mechanism

The reaction proceeds via a catalytic cycle involving:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromoacetophenone.[1][2][3][4]

-

Transmetallation: The boronate species transfers the 4-methoxyphenyl group to the palladium center, facilitated by a base (activation of the boron species).[3][4]

-

Reductive Elimination: Formation of the C-C biaryl bond and regeneration of Pd(0).[2][3][4]

Experimental Protocol (Self-Validating)

Reagents:

-

Substrate A: 3-Bromoacetophenone (1.0 equiv, 10 mmol, 1.99 g)[1]

-

Substrate B: 4-Methoxyphenylboronic acid (1.2 equiv, 12 mmol, 1.82 g)[1]

-

Catalyst: Pd(PPh₃)₄ (3 mol%, 0.35 g) or Pd(dppf)Cl₂ (for sterically demanding scales).[2]

-

Base: K₂CO₃ (2.0 equiv, 20 mmol, 2.76 g) dissolved in minimal water.

-

Solvent: Toluene : Ethanol (4:1 v/v) or 1,4-Dioxane.[2][3][4]

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) or Argon for 10 minutes.[2][3][4]

-

Solvation: Add 3-Bromoacetophenone and 4-Methoxyphenylboronic acid to the flask. Dissolve in degassed Toluene/Ethanol (40 mL).

-

Base Addition: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring to ensure phase transfer efficiency.[2][3][4]

-

Catalyst Introduction: Add Pd(PPh₃)₄ quickly to minimize air exposure. The solution typically turns yellow/orange.[2][3][4]

-

Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:1). The starting bromide (Rf ~0.[2][3][4]6) should disappear, replaced by a fluorescent blue spot (product).

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[2][3][4] Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 9:1 gradient) to yield a white crystalline solid.

Visualization: Synthetic Pathway

Figure 1: Catalytic cycle for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone via Suzuki-Miyaura coupling.

Part 3: Analytical Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated against calculated spectral data.[4] The molecular weight is the primary confirmation metric, followed by structural elucidation via NMR.[4]

Mass Spectrometry (HRMS)

-

Technique: ESI-TOF (Electrospray Ionization - Time of Flight).[1][2][3][4]

-

Mode: Positive Ion Mode [M+H]⁺ or [M+Na]⁺.

-

Validation Logic:

Nuclear Magnetic Resonance (NMR) Profiling

Distinguishing the 3-yl (meta) isomer from the 4-yl (para) isomer is critical.[2][3][4]

-

¹H NMR (400 MHz, CDCl₃) Prediction:

-

δ 7.00 ppm (d, J = 8.8 Hz, 2H): Protons on the methoxy-ring (ortho to -OMe).[1][2]

-

δ 7.56 ppm (d, J = 8.8 Hz, 2H): Protons on the methoxy-ring (meta to -OMe).[1][2]

-

δ 7.55 ppm (t, 1H): Proton at position 5 of the acetyl-ring (triplet due to adjacent H4/H6).[2]

-

δ 7.75 ppm (d, 1H) & δ 7.95 ppm (d, 1H): Protons at positions 4 and 6.

-

δ 8.18 ppm (s, 1H): Proton at position 2 (isolated between acetyl and phenyl ring).[4] Diagnostic Signal: This singlet is unique to the meta-substituted isomer; the para-isomer lacks this isolated proton environment.[1][2][3][4]

Visualization: Structural Logic & Fragmentation

Figure 2: Analytical logic for structural confirmation via MS fragmentation and NMR diagnostic peaks.

References

-

PubChem Database. "1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone (CID 5103630)."[1][2][3][4] National Center for Biotechnology Information.[2][3][4] Accessed January 29, 2026.[3][4] [Link][2]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the Suzuki coupling protocol described).

Sources

- 1. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477) - FooDB [foodb.ca]

- 2. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone | C15H14O2 | CID 5103630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Hydroxy-4-methoxyphenyl)ethanone | C9H10O3 | CID 95693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

1-(4'-Methoxy-biphenyl-3-yl)-ethanone structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides a comprehensive, field-proven methodology for the structure elucidation of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a substituted biphenyl ketone of interest in synthetic chemistry. We move beyond a simple recitation of techniques, instead detailing the strategic rationale behind a multi-modal spectroscopic approach. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we construct a self-validating workflow that culminates in the unambiguous confirmation of the target structure. This document is designed to serve as a practical guide for researchers, offering not only the "how" but, more critically, the "why" behind each analytical step.

Introduction and Strategic Overview

1-(4'-Methoxy-biphenyl-3-yl)-ethanone (CAS No. 182169-63-7) is a biphenyl derivative featuring both a ketone and a methoxy ether functionality.[1] Such compounds are valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with specific electronic properties. The precise arrangement of these substituents on the biphenyl scaffold is critical to the molecule's reactivity and function. Therefore, a robust and logical approach to confirming its constitution is paramount.

Our strategy is predicated on the principle of orthogonal data convergence. We will employ a series of spectroscopic techniques, each providing a unique piece of the structural puzzle. The workflow is designed to first establish the fundamental building blocks (molecular formula, functional groups) and then to assemble them into a complete, connected structure.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex NMR analysis, we must first establish the molecular formula and identify the key functional groups present. This foundational data provides essential constraints that guide the interpretation of more detailed spectra.

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental composition of an unknown compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four decimal places), we can calculate a unique molecular formula, distinguishing between isomers and compounds with the same nominal mass.

Expected Results: For 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, the molecular formula is C₁₅H₁₄O₂.[1] The expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared against the experimental value.

| Property | Expected Value | Source |

| CAS Number | 182169-63-7 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Monoisotopic Mass | 226.09938 Da | [1][2] |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolving power of the TOF analyzer will provide the exact mass.

-

Analysis: The measured m/z of the most intense peak in the molecular ion cluster is used to confirm the elemental composition using the instrument's software.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. The presence of a strong absorption band in a particular region of the spectrum is a reliable indicator of a specific functional group. For our target molecule, we are primarily looking for evidence of a conjugated ketone and aromatic rings.

Expected Results:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Rationale |

| Aromatic C-H Stretch | 3100-3000 | Characteristic of sp² C-H bonds in aromatic rings. |

| Aliphatic C-H Stretch | 3000-2850 | From the methyl groups of the acetyl and methoxy functions. |

| Conjugated C=O Stretch | ~1685 | The carbonyl of the ketone is conjugated with the aromatic ring, lowering its frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3] |

| Aromatic C=C Stretch | 1600-1450 | A series of sharp peaks characteristic of the aromatic skeleton. |

| Aryl-O-C Stretch (Ether) | ~1250 (asymmetric) | Strong absorption typical for the C-O bond of an aryl ether. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Data Analysis: Identify the key absorption bands and correlate them with known functional group frequencies.

Core Structure Determination: NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece the molecule together.

¹H NMR Spectroscopy: The Proton Environment

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). The aromatic region (typically 6.5-8.0 ppm) is particularly informative for substituted benzenes.[4][5]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Signal | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | ~2.65 | Singlet (s) | 3H | -C(O)CH ₃ | Protons on a methyl group adjacent to a carbonyl are deshielded.[3] |

| H-b | ~3.88 | Singlet (s) | 3H | -OCH ₃ | Protons of a methoxy group on an aromatic ring. |

| H-c, H-d | ~7.00 | Doublet (d) | 2H | H-3', H-5' | Protons ortho to the methoxy group, appearing as a classic AA'BB' system doublet. |

| H-e, H-f | ~7.60 | Doublet (d) | 2H | H-2', H-6' | Protons meta to the methoxy group, appearing as the other half of the AA'BB' system. |

| H-g, h, i, j | ~7.50-8.10 | Multiplets (m) | 4H | H-2, H-4, H-5, H-6 | Protons on the 1,3-disubstituted ring will show complex splitting patterns due to ortho, meta, and para couplings. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure sufficient scans for a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the signals and analyze their multiplicities.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. The carbonyl carbon of a ketone is particularly diagnostic, appearing far downfield (>190 ppm).[3] Aromatic carbons typically resonate between 110-150 ppm.[5]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Predicted Shift (ppm) | Carbon Type | Assignment |

| ~197.5 | C=O | C =O |

| ~160.0 | C (Quaternary) | C-4' (attached to OMe) |

| ~140-145 | C (Quaternary) | C-1' and C-3 |

| ~137.5 | C (Quaternary) | C-1 |

| ~115-135 | CH (Aromatic) | 8 distinct aromatic CH carbons |

| ~55.5 | CH₃ | -OC H₃ |

| ~26.8 | CH₃ | -C(O)C H₃ |

2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR identifies the individual components, 2D NMR reveals how they are connected. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is the key to assembling the final structure.

1. COSY (¹H-¹H Correlation Spectroscopy):

-

Purpose: To establish which protons are spin-coupled (typically on adjacent carbons).

-

Expected Correlations: We expect to see cross-peaks connecting the protons within each aromatic ring's spin system. For example, H-2' will correlate with H-3', and complex correlations will be observed among H-2, H-4, H-5, and H-6. This helps to define the protons belonging to each separate ring.

2. HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To map each proton signal to its directly attached carbon atom.

-

Expected Correlations: This experiment will provide a direct and unambiguous assignment for all protonated carbons. For instance, the proton signal at ~2.65 ppm will correlate to the carbon signal at ~26.8 ppm, confirming the acetyl methyl group. Each aromatic proton signal will correlate to its corresponding aromatic carbon signal.

3. HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2 and 3-bond) correlations between protons and carbons. This is the definitive experiment for connecting the puzzle pieces.

Caption: Key HMBC correlations confirming substituent placement.

Key Predicted HMBC Correlations:

-

Acetyl Protons (H-a, ~2.65 ppm): Will show a strong correlation to the carbonyl carbon (~197.5 ppm, a ²J coupling) and to the aromatic quaternary carbon C-3 (~140-145 ppm, a ²J coupling). This definitively places the acetyl group on the biphenyl ring.

-

Methoxy Protons (H-b, ~3.88 ppm): Will show a strong correlation to the C-4' carbon (~160.0 ppm, a ²J coupling), confirming its attachment point.

-

Aromatic Protons: Protons on one ring (e.g., H-2' and H-6') will show correlations to the quaternary carbon of the other ring (C-3), and protons on the other ring (e.g., H-2 and H-4) will correlate to C-1'. These inter-ring correlations are the ultimate proof of the biphenyl linkage.

Final Synthesis and Verification

-

Molecular Formula: HRMS confirms the elemental composition as C₁₅H₁₄O₂.

-

Functional Groups: IR spectroscopy confirms the presence of a conjugated ketone, an aryl ether, and aromatic rings.

-

Substituents: ¹H and ¹³C NMR confirm the presence of one acetyl group (-COCH₃) and one methoxy group (-OCH₃).

-

Ring A (4-methoxyphenyl): The classic AA'BB' pattern in the ¹H NMR, combined with COSY correlations, establishes a 1,4-disubstituted aromatic ring. HMBC from the methoxy protons to C-4' confirms the position of this substituent.

-

Ring B (3-acetylphenyl): The more complex aromatic signals in the ¹H NMR are characteristic of a 1,3-disubstituted ring. HMBC from the acetyl protons to C-3 confirms its position.

-

Biphenyl Linkage: Crucial HMBC correlations between protons on Ring A and the ipso-carbon of Ring B (C-3), and vice-versa, unequivocally establish the C-1 to C-1' linkage between the two rings.

References

-

PubChem National Center for Biotechnology Information . 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. Available at: [Link]

-

Chemistry LibreTexts . 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

JoVE . Video: NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Oregon State University . CH 336: Ketone Spectroscopy. Available at: [Link]

Sources

A Comprehensive Technical Guide to 1-[3-(4-methoxyphenyl)phenyl]ethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of the biphenyl ketone derivative, 1-[3-(4-methoxyphenyl)phenyl]ethanone. The biphenyl motif is a privileged scaffold in medicinal chemistry and materials science, making its derivatives highly valuable as synthetic intermediates.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the compound's nomenclature, physicochemical properties, and strategic synthesis. We present a comprehensive, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, including a discussion of the underlying mechanism and experimental rationale. Furthermore, this guide outlines the essential analytical techniques for structural verification and purity assessment, alongside a perspective on its potential applications.

Introduction and Scientific Context

Biphenyl and its derivatives are fundamental structural units in a vast array of organic compounds, from pharmaceuticals to advanced polymers.[2] The introduction of a ketone functionality to this scaffold, as seen in 1-[3-(4-methoxyphenyl)phenyl]ethanone, creates a versatile chemical handle. This ketone group can be readily transformed into other functional groups, making it a critical building block for creating complex molecular architectures. Such compounds are precursors for biologically active molecules, including anti-inflammatory agents and antifungal drugs, and are studied for their unique photochemical properties.[3][4][5] This guide serves as a practical and theoretical resource for the synthesis and analysis of this specific, asymmetrically substituted biphenyl ketone.

Compound Profile: Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity is paramount for reproducible scientific work. The molecule in focus is systematically named according to IUPAC conventions, though several synonyms are used in commercial and academic literature.

IUPAC Name: 1-[3-(4-methoxyphenyl)phenyl]ethanone[6]

Common Synonyms:

The core physicochemical properties, computationally derived from authoritative databases, are summarized in Table 1.

Table 1: Physicochemical Properties of 1-[3-(4-methoxyphenyl)phenyl]ethanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄O₂ | PubChem[6] |

| Molecular Weight | 226.27 g/mol | PubChem[6] |

| CAS Number | 182169-63-7 | PubChem[6] |

| Appearance | White to light yellow crystalline powder (predicted) | CymitQuimica[7] |

| InChIKey | KDQCXCHDEAQCRJ-UHFFFAOYSA-N | PubChem[6] |

| SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC | PubChem[6] |

Strategic Synthesis: A Tale of Two Pathways

The construction of 1-[3-(4-methoxyphenyl)phenyl]ethanone can be approached from two principal retrosynthetic pathways. The choice of method depends on starting material availability, desired yield, and tolerance for potential side products.

Pathway A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9] In this approach, 4-methoxybiphenyl would be acylated using acetyl chloride.

-

Causality and Limitations: While direct, this pathway suffers from a significant challenge: regioselectivity. The 4-methoxybiphenyl substrate has two phenyl rings, both of which can be acylated. The methoxy group is a powerful ortho-, para-directing activator, while the phenyl substituent is a weaker ortho-, para-director. This leads to a complex mixture of isomers, including acylation at the 4'-position (para to the methoxy group) and other positions, making purification difficult and significantly lowering the yield of the desired 3'-isomer.

Pathway B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides (or triflates) and aryl boronic acids.[1] This reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.[10] This pathway offers superior control and is the recommended approach.

-

Strategic Advantage: The key to this method's success is its unambiguous connectivity. By coupling two pre-functionalized rings, the final substitution pattern is precisely defined. Two convergent routes are possible:

-

Route B1: Coupling of (3-acetylphenyl)boronic acid with 4-bromoanisole .

-

Route B2: Coupling of (4-methoxyphenyl)boronic acid with 1-(3-bromophenyl)ethanone .

-

Both routes are highly effective and yield the target molecule cleanly. The following protocol details Route B1.

Detailed Experimental Protocol (Synthesis via Suzuki-Miyaura Coupling)

This protocol is a self-validating system, incorporating reaction, purification, and characterization to ensure the synthesis of high-purity 1-[3-(4-methoxyphenyl)phenyl]ethanone.

Materials & Reagents:

-

(3-acetylphenyl)boronic acid

-

4-bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and UV lamp

-

Glass column for chromatography

Step-by-Step Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add (3-acetylphenyl)boronic acid (1.0 eq.), 4-bromoanisole (1.1 eq.), and potassium carbonate (2.5 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq.).

-

Scientist's Note (Expertise): Using a slight excess of the aryl halide (4-bromoanisole) ensures the complete consumption of the more valuable boronic acid. The palladium catalyst is the engine of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

-

-

Solvent Addition and Degassing:

-

Add a 3:1 mixture of Toluene:Ethanol to the flask to achieve a substrate concentration of approximately 0.2 M.

-

Bubble nitrogen or argon gas through the solvent mixture for 15-20 minutes to remove dissolved oxygen.

-

Scientist's Note (Trustworthiness): The Pd(0) catalyst is sensitive to oxidation, which can deactivate it and halt the reaction. Thoroughly degassing the solvent is a critical, self-validating step to preserve catalyst activity and ensure reaction completion.

-

-

Reaction Execution:

-

Attach the reflux condenser and place the flask under a positive pressure of inert gas.

-

Heat the mixture to 85-90 °C with vigorous stirring.

-

Monitor the reaction progress using TLC (e.g., 4:1 Hexane:EtOAc eluent), observing the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.

-

-

Aqueous Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Scientist's Note (Expertise): The aqueous washes are essential to remove the inorganic base (K₂CO₃) and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification (Flash Column Chromatography):

-

Adsorb the crude oil onto a small amount of silica gel.

-

Prepare a silica gel column packed in hexane.

-

Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to isolate the pure product.

-

Combine the pure fractions and remove the solvent via rotary evaporation to afford 1-[3-(4-methoxyphenyl)phenyl]ethanone as a solid.

-

Visualization of Workflow and Mechanism

Diagrams provide a clear visual summary of complex processes, enhancing comprehension and reproducibility.

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization and Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic methods.[11] The data presented in Tables 2 and 3 are illustrative values predicted from the known chemical structure and comparison with similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ~8.10 | s | 1H | H-2' | |

| ~7.95 | d | 1H | H-6' | |

| ~7.65 | d | 1H | H-4' | |

| ~7.55 | d | 2H | H-2, H-6 | |

| ~7.45 | t | 1H | H-5' | |

| ~6.95 | d | 2H | H-3, H-5 | |

| 3.85 | s | 3H | -OCH₃ | |

| 2.65 | s | 3H | -COCH₃ | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| ~198.0 | C=O | |||

| ~159.5 | C-4 | |||

| ~141.0 | C-3' | |||

| ~137.5 | C-1' | |||

| ~132.0 | C-1 | |||

| ~130.0 | C-6' | |||

| ~129.0 | C-5' | |||

| ~128.5 | C-2, C-6 | |||

| ~126.0 | C-2' | |||

| ~125.5 | C-4' | |||

| ~114.5 | C-3, C-5 | |||

| ~55.5 | -OCH₃ |

| | ~26.8 | | | -COCH₃ |

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1680 | Strong | Ketone C=O Stretch |

| ~1605, ~1500 | Strong-Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight with a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 226.

Potential Applications and Future Directions

1-[3-(4-methoxyphenyl)phenyl]ethanone is not merely a laboratory curiosity; it is a valuable intermediate with significant potential.

-

Pharmaceutical Development: As a functionalized biphenyl ketone, it serves as a key starting material for synthesizing analogues of non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active agents where the biphenyl core is essential for receptor binding.[5]

-

Materials Science: The conjugated π-system of the biphenyl structure, combined with the polar ketone and methoxy groups, makes it a candidate for developing novel liquid crystals, polymers, or organic light-emitting diode (OLED) materials.

-

Photochemical Research: Aryl ketones are well-known photosensitizers. This compound could be investigated for its properties in photoinitiated reactions or as a probe to study energy transfer mechanisms.[4]

Safety and Handling

Standard laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

-

Chemical Handling: Handle all reagents in a well-ventilated fume hood. Palladium catalysts can be pyrophoric and should be handled with care. Boronic acids can be irritants. Organic solvents are flammable.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

1-[3-(4-methoxyphenyl)phenyl]ethanone is a valuable and versatile chemical intermediate. While its synthesis can be approached via multiple routes, the Suzuki-Miyaura cross-coupling reaction stands out as the superior method, offering high yield and excellent regiochemical control. This guide has provided a comprehensive framework for its synthesis, from theoretical underpinnings to a detailed, practical protocol and analytical confirmation. The insights and procedures detailed herein are designed to empower researchers in chemistry and drug discovery to confidently synthesize and utilize this important molecular building block for their scientific endeavors.

References

- Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

Journal of the American Chemical Society. Synthesis of Ketone Derivatives of Biphenyl by the Friedel-Crafts Reaction. Available from: [Link]

-

PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. Available from: [Link]

-

PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Available from: [Link]

-

University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

-

National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

-

ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Available from: [Link]

-

Synthesis of biphenyl compounds from aromatic enamino ketones. Available from: [Link]

-

PubMed. Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

- Google Patents. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

-

Wikipedia. Biphenyl. Available from: [Link]

-

ResearchGate. Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems. Available from: [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

-

YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Available from: [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Biphenyl - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone | C15H14O2 | CID 5103630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | CymitQuimica [cymitquimica.com]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. wisdomlib.org [wisdomlib.org]

An In-depth Technical Guide to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Date: January 29, 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(4'-Methoxy-biphenyl-3-yl)-ethanone (CAS No. 182169-63-7). While its isomeric counterpart, 1-(4'-Methoxy-biphenyl-4-yl)-ethanone, is more extensively documented, this guide focuses on the unique characteristics and potential of the 3-yl isomer. This document covers the compound's identification, including a comprehensive list of synonyms and alternative names, its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in medicinal chemistry and drug discovery. This guide is intended to be a valuable resource for researchers and scientists working in organic synthesis, medicinal chemistry, and drug development, providing a foundational understanding of this specific biphenyl ketone derivative.

Compound Identification and Nomenclature

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a biphenyl derivative characterized by a methoxy group on one phenyl ring and an acetyl group at the meta-position of the other. This specific substitution pattern distinguishes it from its more commonly referenced 4-yl isomer. Accurate identification is crucial for experimental design and data interpretation.

A comprehensive list of synonyms and alternative names has been compiled to aid in literature searches and material sourcing[1]:

-

1-(4'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone

-

1-[3-(4-methoxyphenyl)phenyl]ethanone

-

3'-Acetyl-4-methoxybiphenyl

-

Ethanone, 1-(4'-methoxy[1,1'-biphenyl]-3-yl)-

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 182169-63-7 | PubChem[1] |

| PubChem CID | 5103630 | PubChem[1] |

| Molecular Formula | C15H14O2 | PubChem[1] |

| Molecular Weight | 226.27 g/mol | PubChem[1] |

| IUPAC Name | 1-[3-(4-methoxyphenyl)phenyl]ethanone | PubChem[1] |

| InChI | InChI=1S/C15H14O2/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(17-2)9-7-12/h3-10H,1-2H3 | PubChem[1] |

| InChIKey | KDQCXCHDEAQCRJ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC | PubChem[1] |

Physicochemical Properties

Experimentally determined physicochemical data for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is not widely available in the literature. However, computational predictions from reliable sources such as PubChem provide valuable insights into its expected properties. These predicted values are useful for initial experimental design, including solvent selection and purification strategies.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 226.099379685 | PubChem[1] |

| Monoisotopic Mass | 226.099379685 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

| Complexity | 254 | PubChem[1] |

Synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

The synthesis of unsymmetrical biaryl compounds is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers high yields and functional group tolerance, making it a preferred strategy in medicinal chemistry. A plausible and efficient synthetic route to 1-(4'-Methoxy-biphenyl-3-yl)-ethanone involves the Suzuki-Miyaura coupling of 3-acetylphenylboronic acid with 4-bromoanisole.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

3-Acetylphenylboronic acid

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylphenylboronic acid (1.0 eq), 4-bromoanisole (1.0 eq), and sodium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water and then with brine.

-

Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Applications in Medicinal Chemistry and Drug Development

Biphenyl scaffolds are prevalent in a wide range of biologically active molecules and approved drugs. The specific substitution pattern of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone makes it an attractive starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Novel Compounds: The biphenyl core provides a rigid framework that can be further functionalized at multiple positions. The acetyl and methoxy groups offer reactive handles for a variety of chemical transformations, allowing for the generation of libraries of novel compounds for biological screening.

-

Intermediate in Multi-step Syntheses: This compound can serve as a key building block in the synthesis of larger, more complex drug candidates. The ketone functionality can be transformed into other functional groups or used in condensation reactions, while the biphenyl structure can be tailored to optimize binding to biological targets.

Potential Biological Activity and Signaling Pathways

The biological activity of biphenyl derivatives is highly dependent on their substitution patterns. While no specific studies on the biological activity of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone have been identified, the broader class of biphenyl ketones has been investigated for various therapeutic applications. It is plausible that this compound could serve as a starting point for the development of inhibitors of enzymes or receptors where a biphenyl moiety is known to be beneficial for binding.

Further research, including in vitro and in silico screening, would be necessary to elucidate any potential biological targets and mechanisms of action for this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. It is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed information on toxicity, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a distinct isomer within the methoxy-acetyl-biphenyl chemical space. While less studied than its 4-yl counterpart, it holds potential as a valuable intermediate and scaffold in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its identity, predicted properties, and a robust, proposed synthetic route. It is our hope that this document will serve as a valuable resource for researchers, encouraging further investigation into the unique properties and applications of this compound.

References

-

PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. National Center for Biotechnology Information. [Link]. Accessed January 29, 2026.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Introduction

1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a biphenyl derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule. While experimental data for this specific isomer is not widely available in public databases, this guide will present a detailed analysis of its predicted spectroscopic data, grounded in fundamental principles and comparative data from related structures. We will also outline the standardized, self-validating protocols for acquiring such data, offering insights into the experimental design and data interpretation for researchers in drug discovery and chemical development.

The molecular structure of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, with the IUPAC name 1-[3-(4-methoxyphenyl)phenyl]ethanone, is presented below. Its chemical formula is C₁₅H₁₄O₂ and it has a molecular weight of 226.27 g/mol .[1]

Predicted Spectroscopic Data and Interpretation

A full spectroscopic analysis, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is required for the unambiguous identification and purity assessment of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For a molecule like 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, both ¹H and ¹³C NMR are indispensable.

The predicted ¹H NMR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone would exhibit distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron density around the proton, which is affected by neighboring functional groups through inductive and resonance effects.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.1 | Singlet (or narrow triplet) | 1H | H-2 | The proximity to the electron-withdrawing acetyl group and being in an ortho position on the biphenyl system would shift this proton significantly downfield. |

| ~7.8 | Doublet | 1H | H-6 | This proton is ortho to the acetyl group, leading to a downfield shift. It would likely appear as a doublet due to coupling with H-5. |

| ~7.6 | Doublet of doublets (or triplet) | 1H | H-5 | Located meta to the acetyl group, this proton will be shifted downfield and will show coupling to both H-6 and H-4. |

| ~7.5 | Doublet | 2H | H-2', H-6' | These protons are on the methoxy-substituted ring and are ortho to the other phenyl ring, resulting in a downfield shift. They would appear as a doublet due to coupling with H-3' and H-5'. |

| ~7.4 | Doublet | 1H | H-4 | This proton is para to the acetyl group and would be influenced by both rings. |

| ~7.0 | Doublet | 2H | H-3', H-5' | These protons are ortho to the electron-donating methoxy group, which shields them and shifts the signal upfield. They would appear as a doublet due to coupling with H-2' and H-6'. |

| ~3.8 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded and do not couple with other protons, resulting in a characteristic singlet in this region. |

| ~2.6 | Singlet | 3H | -C(O)CH₃ | The protons of the acetyl group are adjacent to a carbonyl group and typically appear as a singlet in this region. |

Causality Behind Predicted Shifts: The electron-withdrawing nature of the acetyl group deshields the protons on the same aromatic ring, shifting them to a lower field (higher ppm). Conversely, the electron-donating methoxy group shields the protons on its ring, moving them to a higher field (lower ppm). The biphenyl system itself also influences the chemical shifts due to anisotropic effects.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~198 | C=O | The carbonyl carbon of a ketone typically resonates in this downfield region. |

| ~160 | C-4' | The carbon atom attached to the electron-donating methoxy group is significantly shielded. |

| ~142 | C-1' | The ipso-carbon of the methoxy-substituted ring connected to the other phenyl ring. |

| ~138 | C-3 | The ipso-carbon of the acetyl-substituted ring connected to the methoxy-phenyl ring. |

| ~137 | C-1 | The carbon atom to which the acetyl group is attached. |

| ~132 | C-5 | Aromatic CH carbon. |

| ~129 | C-2', C-6' | Aromatic CH carbons on the methoxy-substituted ring. |

| ~128 | C-6 | Aromatic CH carbon. |

| ~127 | C-2 | Aromatic CH carbon. |

| ~125 | C-4 | Aromatic CH carbon. |

| ~114 | C-3', C-5' | Aromatic CH carbons shielded by the methoxy group. |

| ~55 | -OCH₃ | The carbon of the methoxy group. |

| ~27 | -C(O)CH₃ | The methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | -OCH₃, -CH₃ |

| ~1680 | C=O stretch | Ketone |

| ~1600, ~1480 | C=C stretch | Aromatic Rings |

| ~1250 | C-O stretch | Aryl ether |

| ~830 | C-H bend | 1,4-disubstituted ring |

| ~780, ~700 | C-H bend | 1,3-disubstituted ring |

Causality Behind IR Absorptions: The strong absorption around 1680 cm⁻¹ is highly characteristic of the carbonyl group in an aryl ketone. The C-O stretching of the methoxy group and the various C-H and C=C vibrations of the aromatic rings provide a fingerprint for the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 226, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 211: Loss of a methyl group (-CH₃) from the acetyl moiety, forming a stable acylium ion.

-

m/z = 183: Loss of the entire acetyl group (-COCH₃).

-

m/z = 152: Further fragmentation of the biphenyl core.

-

m/z = 43: A peak corresponding to the acetyl cation [CH₃CO]⁺.

-

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols should be followed.

Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis.

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (<1 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For ESI, acquire in both positive and negative ion modes to determine the best ionization.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive characterization of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone. By following rigorous experimental protocols and applying fundamental principles of spectroscopic interpretation, researchers can confidently confirm the structure and purity of this and other novel chemical entities, a critical step in the drug discovery and development pipeline.

References

-

PubChem. 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone. National Center for Biotechnology Information. [Link]. Accessed January 29, 2026.

Sources

1H NMR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. For researchers engaged in the synthesis and characterization of novel chemical entities, a thorough understanding of NMR spectral data is paramount for structure verification and purity assessment. This guide offers a detailed analysis of the proton (¹H) NMR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone, a substituted biphenyl derivative.

The structural complexity of this molecule, featuring two distinct aromatic rings with different substitution patterns, gives rise to a nuanced and informative ¹H NMR spectrum. This whitepaper will deconstruct the spectrum by predicting the chemical shifts, multiplicities, and integration of each proton. Furthermore, it provides a robust, field-proven experimental protocol for acquiring high-quality spectral data, ensuring both accuracy and reproducibility.

Molecular Structure and Proton Environments

The first step in spectral interpretation is to analyze the molecule's structure to identify all unique proton environments. Due to the lack of a rotational symmetry axis along the biphenyl bond and the meta-substitution on the first ring, all four protons on the acetophenone ring are chemically distinct. The 4'-methoxy-substituted ring, however, possesses a C2 axis of symmetry, rendering its protons equivalent in pairs.

Structure with Proton Assignments:

-

Ring A (Acetophenone moiety): H-2, H-4, H-5, H-6

-

Ring B (Anisole moiety): H-2'/H-6', H-3'/H-5'

-

Acetyl Group: H-α (3 protons)

-

Methoxy Group: H-β (3 protons)

There are a total of eight distinct proton signals expected in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data Analysis

The chemical environment of each proton is influenced by a combination of factors including inductive effects from electronegative atoms, resonance effects from the aromatic π-systems, and through-space anisotropic effects.[1] These factors dictate the chemical shift and coupling patterns observed in the spectrum.

Chemical Shift (δ) Assignments

-

Aromatic Region (δ 6.5-8.5 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the deshielding effect of the ring current.[2]

-

H-2 & H-4: These protons are ortho to the strongly electron-withdrawing acetyl group (-C(O)CH₃). This group deshields ortho protons significantly through both resonance and inductive effects. Therefore, H-2 and H-4 are expected to be the most downfield of the aromatic signals. H-2, being ortho to both the acetyl group and the bulky biphenyl substituent, is predicted to be the most deshielded proton in the entire molecule.

-

H-6 & H-5: H-6 is meta to the acetyl group, experiencing a weaker deshielding effect. H-5 is para to the acetyl group but ortho to H-4 and H-6, placing it in a complex environment. It is expected to resonate as a triplet, characteristic of a proton flanked by two ortho neighbors.

-

H-2'/H-6': These protons are meta to the electron-donating methoxy group (-OCH₃). The methoxy group increases electron density at the ortho and para positions, meaning the meta positions are less affected but are still part of the electron-rich ring system. They will appear downfield of the H-3'/H-5' protons.

-

H-3'/H-5': These protons are ortho to the electron-donating methoxy group. They are significantly shielded and will appear at the most upfield position within the aromatic region.[1]

-

-

Aliphatic Region (δ 2.0-4.0 ppm):

-

Acetyl Protons (H-α): The methyl protons of the acetyl group are adjacent to a carbonyl carbon. This environment typically results in a chemical shift around δ 2.6 ppm.[3][4] The signal will be a sharp singlet as there are no adjacent protons to couple with.

-

Methoxy Protons (H-β): The protons of a methoxy group attached to an aromatic ring are characteristically found around δ 3.8-3.9 ppm.[5][6][7] This signal will also appear as a sharp singlet.

-

Spin-Spin Coupling and Multiplicity

The splitting pattern (multiplicity) of a signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule.[8]

-

H-α and H-β: Both are singlets (s) as they have no neighboring protons.

-

Ring B (H-2'/H-6' and H-3'/H-5'): This para-substituted ring forms a classic AA'BB' system, which often simplifies to two distinct doublets. The H-2'/H-6' protons are coupled to the H-3'/H-5' protons (and vice-versa) with a typical ortho coupling constant (³J) of 7-10 Hz.[9]

-

Ring A (H-2, H-4, H-5, H-6): The splitting here is more complex due to the 1,3-disubstitution pattern.

-

H-2: Coupled to H-6 (meta-coupling, ⁴J ≈ 2-3 Hz) and potentially a very small para-coupling to H-4 (⁵J ≈ 0-1 Hz). It will likely appear as a narrow multiplet, possibly a triplet (t) or a doublet of doublets (dd) with a small J value.

-

H-4: Coupled to H-5 (ortho, ³J ≈ 7-10 Hz) and H-6 (meta, ⁴J ≈ 2-3 Hz). This will likely appear as a doublet of doublets (dd).

-

H-5: Coupled to H-4 (ortho, ³J ≈ 7-10 Hz) and H-6 (ortho, ³J ≈ 7-10 Hz). Assuming these coupling constants are similar, the signal will appear as a triplet (t).

-

H-6: Coupled to H-5 (ortho, ³J ≈ 7-10 Hz) and H-2 and H-4 (meta, ⁴J ≈ 2-3 Hz). This will result in a doublet of triplets (dt) or a complex multiplet.

-

Integration

The area under each signal is directly proportional to the number of protons it represents.[8]

-

H-α (-COCH₃): 3H

-

H-β (-OCH₃): 3H

-

H-2, H-4, H-5, H-6: 1H each

-

H-2'/H-6': 2H

-

H-3'/H-5': 2H

Data Summary Table

The predicted ¹H NMR data is summarized in the table below. Chemical shifts are estimates based on analogous structures and established principles.

| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.10 - 8.20 | 1H | t or dd | ⁴J ≈ 2-3 |

| H-4 | 7.95 - 8.05 | 1H | dd | ³J ≈ 8.0, ⁴J ≈ 2.0 |

| H-6 | 7.70 - 7.80 | 1H | dd | ³J ≈ 8.0, ⁴J ≈ 2.0 |

| H-5 | 7.50 - 7.60 | 1H | t | ³J ≈ 8.0 |

| H-2'/H-6' | 7.55 - 7.65 | 2H | d | ³J ≈ 8.5 |

| H-3'/H-5' | 6.95 - 7.05 | 2H | d | ³J ≈ 8.5 |

| H-β (-OCH₃) | 3.85 - 3.90 | 3H | s | - |

| H-α (-COCH₃) | 2.60 - 2.65 | 3H | s | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum, ensuring data integrity and reproducibility.

Objective: To acquire a quantitative ¹H NMR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone.

Materials:

-

1-(4'-Methoxy-biphenyl-3-yl)-ethanone sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tube (high precision)

-

Volumetric flask and Pasteur pipette

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the sample directly into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ with TMS to the vial.

-

Cap the vial and gently vortex until the sample is completely dissolved. A clear, particulate-free solution is critical.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spinner turbine, ensuring the correct depth is set using the instrument's depth gauge.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the CDCl₃ solvent. This step is crucial for field-frequency stabilization.

-

Shim the magnetic field to optimize homogeneity. This involves adjusting the Z1, Z2, Z3, and Z4 shims, followed by X and Y shims, to achieve a narrow and symmetrical peak shape for the TMS signal.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans (NS) to 16 or 32 to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

-

Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.

-

Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals, setting the integral of a well-resolved signal from a known number of protons (e.g., the 3H singlet of the acetyl group) to its correct value.

-

Perform peak picking to identify the chemical shift of each signal.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to final data analysis.

Caption: Experimental workflow for ¹H NMR analysis.

Self-Validating Systems and Trustworthiness

To ensure the scientific integrity of the obtained data, every protocol must be a self-validating system. This is achieved through several key practices embedded within the experimental methodology:

-

Internal Standard (TMS): The use of TMS as an internal standard provides a universally accepted reference point (δ 0.00 ppm).[10] This makes the chemical shifts independent of the spectrometer's magnetic field strength, allowing for direct comparison of data across different laboratories and instruments.

-

Deuterated Solvent Lock: The instrument's deuterium lock system continuously monitors the resonance frequency of the solvent's deuterium and adjusts the magnetic field to counteract any drift. This ensures the stability of the field throughout the experiment, which is critical for high-resolution measurements.

-

Shimming: The process of shimming corrects for inhomogeneities in the magnetic field across the sample volume. A well-shimmed spectrum is characterized by sharp, symmetrical peaks, which is a direct visual confirmation of data quality. Poor shimming leads to broad, distorted peaks, immediately indicating an unreliable measurement.

-

Relaxation Delay (D1): Setting an appropriate relaxation delay is crucial for quantitative analysis. A D1 of at least 5 times the longest T1 relaxation time of any proton in the molecule ensures that the magnetization fully returns to equilibrium between pulses. This guarantees that the signal integrals are truly proportional to the number of protons, validating the quantitative aspects of the data.

By adhering to these principles, the protocol ensures that the resulting spectrum is not only an accurate representation of the molecule's structure but also contains internal checks that validate its quality and trustworthiness.

Conclusion

The ¹H NMR spectrum of 1-(4'-Methoxy-biphenyl-3-yl)-ethanone is a rich source of structural information. A detailed analysis predicts eight distinct signals, including two sharp singlets for the acetyl and methoxy groups, and a complex set of multiplets in the aromatic region that are characteristic of the 1,3- and 1,4-disubstituted aromatic ring systems. By understanding the underlying principles of chemical shifts and spin-spin coupling, researchers can confidently assign each signal to its corresponding proton. The provided experimental protocol offers a robust and reliable method for acquiring high-quality, trustworthy data, which is the cornerstone of chemical characterization in any research and development setting.

References

-